m-Anisidine
Overview
Description
m-Anisidine, also known as 3-methoxyaniline, is an organic compound with the molecular formula C7H9NO. It is a clear light yellow or amber-colored liquid, although commercial samples can appear brown due to air oxidation. This compound is one of three isomers of the methoxy-containing aniline derivative, with the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline) .
Mechanism of Action
Target of Action
m-Anisidine, also known as 3-Methoxyaniline, is an organic compound It’s worth noting that this compound is used in the synthesis of various compounds, including n-substituted-3-chloro-2-azetidinones, which are potential anthelmintic agents .
Mode of Action
It’s known that this compound is used in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions .
Biochemical Pathways
It’s known that this compound is used in the synthesis of various compounds, including n-substituted-3-chloro-2-azetidinones . These compounds could potentially affect various biochemical pathways, depending on their specific targets and mode of action.
Result of Action
It’s known that this compound is used in the synthesis of various compounds, including n-substituted-3-chloro-2-azetidinones . The effects of these compounds would depend on their specific targets and mode of action.
Action Environment
It’s worth noting that this compound is a clear light yellow or amber color liquid, and commercial samples can appear brown owing to air oxidation . This suggests that this compound’s stability could potentially be affected by exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Anisidine can be synthesized through the reduction of m-nitrophenol after methylation on the hydroxyl group. A typical procedure involves stirring and heating a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid to boiling. Iron filings are then added in small portions over an hour, followed by continued refluxing and stirring for an additional five hours. The mixture is made strongly alkaline with sodium hydroxide and steam-distilled. The distillate is extracted with ether, dried over anhydrous sodium sulfate, and distilled to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes, often optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products such as aldehydes and ketones.
Reduction: The reduction of m-nitrophenol to this compound is a key synthetic route, as mentioned earlier.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, often in the presence of catalysts.
Reduction: Iron filings and hydrochloric acid are commonly used for the reduction of m-nitrophenol.
Substitution: Reagents such as rhodium or copper catalysts are used in the synthesis of indoles and benzimidazoles.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: this compound.
Substitution: N-substituted-3-chloro-2-azetidinones, indoles, and benzimidazoles.
Scientific Research Applications
m-Anisidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various compounds, including dyes and pharmaceuticals.
Medicine: The compound is used in the development of potential therapeutic agents, including anthelmintic and antimalarial drugs
Industry: this compound is used in the preparation of azocalixarene dyes and other industrial chemicals.
Comparison with Similar Compounds
m-Anisidine is one of three isomers of methoxyaniline, with the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline) . While all three isomers share similar chemical properties, their reactivity and applications can differ:
o-Anisidine: Often used in the synthesis of dyes and pigments.
p-Anisidine: Commonly used in the assessment of lipid oxidation in fats and oils.
This compound is unique in its specific applications in the synthesis of pharmaceuticals and its potential biological activities .
Properties
IUPAC Name |
3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBZRJODKRCREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO, Array | |
Record name | M-ANISIDINE | |
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Record name | m-ANISIDINE | |
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Related CAS |
104350-19-8 | |
Record name | Benzenamine, 3-methoxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8024529 | |
Record name | 3-Methoxyaniline | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID. | |
Record name | M-ANISIDINE | |
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Record name | m-Anisidine | |
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Record name | m-ANISIDINE | |
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Boiling Point |
484 °F at 760 mmHg (NTP, 1992), 251 °C | |
Record name | M-ANISIDINE | |
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Record name | m-ANISIDINE | |
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Flash Point |
greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C | |
Record name | M-ANISIDINE | |
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Record name | m-ANISIDINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05 | |
Record name | M-ANISIDINE | |
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Record name | m-ANISIDINE | |
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Density |
1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³ | |
Record name | M-ANISIDINE | |
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Vapor Pressure |
15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31 | |
Record name | M-ANISIDINE | |
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Color/Form |
Pale yellow, oily liquid | |
CAS No. |
536-90-3 | |
Record name | M-ANISIDINE | |
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Record name | 3-Methoxyaniline | |
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Melting Point |
30 to 34 °F (NTP, 1992), -1 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of m-anisidine?
A1: The molecular formula of this compound is C₇H₉NO, and its molecular weight is 123.15 g/mol.
Q2: Are there spectroscopic techniques used to characterize this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the amine (N-H) and methoxy (C-O) groups. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and environment of hydrogen and carbon atoms in this compound. [, ]
- UV-Visible spectroscopy: This technique helps to characterize the electronic transitions within the molecule, particularly those associated with the aromatic ring and the amine group. [, ]
- Raman Spectroscopy: Provides complementary information to IR spectroscopy regarding molecular vibrations and can be particularly useful for studying this compound adsorbed on surfaces. []
Q3: How does the position of the methoxy group (meta) influence this compound's properties compared to its isomers (o-anisidine and p-anisidine)?
A3: The meta position of the methoxy group in this compound affects its electronic properties and reactivity compared to its ortho and para isomers. For instance, studies on the surface-enhanced Raman scattering (SERS) spectra of anisidine isomers revealed that while o- and this compound adsorb on silver surfaces mainly through the nitrogen atom, p-anisidine predominantly interacts through its phenyl ring's π-system. This difference arises from the varying electron densities on the nitrogen, oxygen, and phenyl ring, influenced by the methoxy group's position and reflected in their Hammett σ values. []
Q4: Has this compound been explored for its catalytic properties?
A4: While not a catalyst itself, this compound serves as a starting material in synthesizing compounds with catalytic applications. For example, (2-formyl-3-hydroxyphenyl)dimethylsulfonium salt, synthesized from this compound, exhibited catalytic activity in the racemization of L-glutamic acid, although less active than other salicylaldehyde derivatives. []
Q5: Have computational chemistry methods been applied to study this compound?
A5: Yes, density functional theory (DFT) calculations have been used to study this compound. For instance, one study utilized DFT calculations to determine proton affinities for different protonation sites in this compound and its isomers. This helped in understanding the varying water cluster distributions observed in these compounds during a mass spectrometry study. []
Q6: How do structural modifications of this compound affect its biological activity?
A6: Research indicates that even subtle alterations to this compound's structure can significantly impact its biological activity.
Q7: What is known about the toxicity of this compound?
A7: While the provided research does not delve into the detailed toxicity profile of this compound, it is generally recognized as a potentially harmful substance.
- Environmental Impact: Given its use in various industrial applications, understanding this compound's environmental fate and potential toxicity is crucial. Research on using baker's yeast (Saccharomyces cerevisiae) for this compound removal from aqueous solutions sheds light on its potential environmental risks and bioremediation strategies. []
Q8: What analytical techniques are used to quantify this compound?
A8: Several analytical methods are available for quantifying this compound:
- High-performance liquid chromatography (HPLC): This technique allows separating and quantifying this compound from complex mixtures, often used to detect its presence in various materials. []
Q9: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?
A9: this compound, like many industrial chemicals, raises environmental concerns. Research explored using baker's yeast (Saccharomyces cerevisiae) as a biosorbent for removing this compound dye from aqueous solutions. [] This study provides valuable insight into the potential of utilizing biological agents for the bioremediation of this compound contamination.
Q10: What tools and resources facilitate research on this compound?
A10: Research on this compound leverages a range of tools and resources, including:
- Software: Computational chemistry software packages, like Gaussian, enable researchers to perform DFT calculations to study this compound's electronic structure, reactivity, and interactions with other molecules. []
- Analytical Instrumentation: Sophisticated analytical instruments, including HPLC, IR, NMR, and UV-Vis spectrometers, are essential for characterizing, quantifying, and studying the behavior of this compound. [, , , , , , ]
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